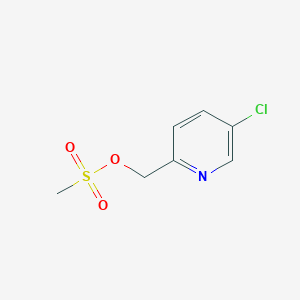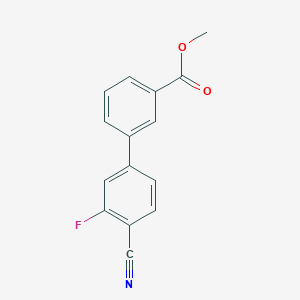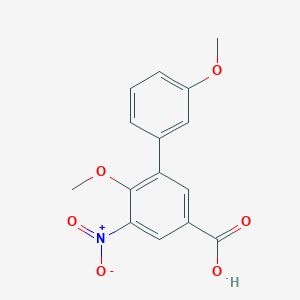![molecular formula C10H5ClF3NO B1427745 Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- CAS No. 1238893-96-3](/img/structure/B1427745.png)
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
Übersicht
Beschreibung
“Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the IUPAC name 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole . It has a molecular weight of 247.6 and its InChI code is 1S/C10H5ClF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, which include “Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-”, are used as chemical intermediates for the synthesis of several crop-protection products . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C10H5ClF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H .Chemical Reactions Analysis
While specific chemical reactions involving “Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-” are not detailed in the search results, it’s worth noting that the synthesis of TFMP derivatives often involves the unique physicochemical properties of the fluorine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.6 .Wissenschaftliche Forschungsanwendungen
1. Oxidizing Agent in Organic Synthesis Oxazole derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been used as effective oxidizing agents for the conversion of pyrazolines to pyrazoles, a critical reaction in organic synthesis, offering moderate to good yields under mild conditions (Zolfigol et al., 2006).
2. Antimicrobial and Agrochemical Applications Oxazole derivatives exhibit significant biological activities, making them candidates for use in antimicrobial and agrochemical applications. They have been used to synthesize triazole and S-triazine derivatives of thiazoline, which exhibit potent antimicrobial and antifungal properties (Indorkar et al., 2012).
3. Synthesis of Aromatic Amino Acids 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles have been used as intermediates for the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, demonstrating the versatility of oxazole derivatives in synthesizing complex organic molecules (Burger et al., 2006).
4. Electro-Optical and Charge Transport Applications Oxazole compounds have been utilized in a range of applications from organic light-emitting diodes (OLEDs) to photovoltaic materials due to their favorable structural and electro-optical properties. Their charge transport and nonlinear optical properties have been extensively studied, underscoring their potential in electronic and optoelectronic applications (Irfan et al., 2018).
5. Synthesis of Functional Polymers Poly(aryl ether oxazole)s with trifluoromethyl side groups have been synthesized, showcasing the influence of oxazole rings on solubility, glass transition temperature, and decomposition temperature of polymers. This underscores the role of oxazole derivatives in the development of new materials with tailored properties (Maier & Schneider, 1998).
6. Medicinal Chemistry and Drug Development Oxazole-based compounds have been a focal point in medicinal chemistry due to their ability to bind with various enzymes and receptors, displaying diverse biological activities. Their use spans from antibacterial and antifungal to anticancer and anti-inflammatory applications, highlighting their value in drug development (Zhang et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDYCOZXSGWVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

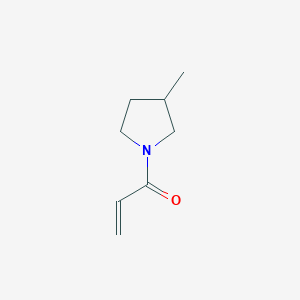
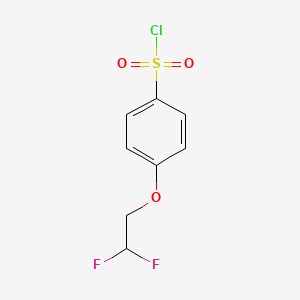
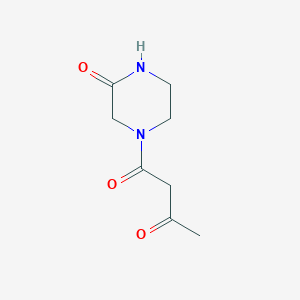
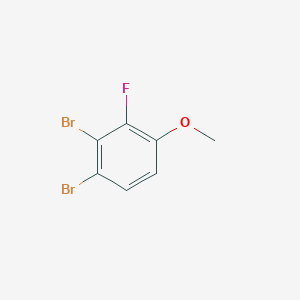
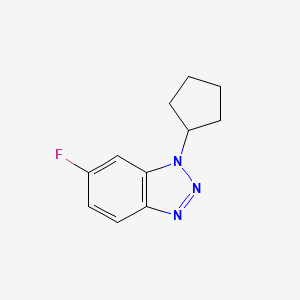
![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
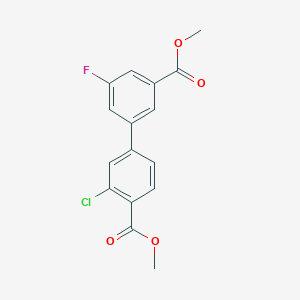
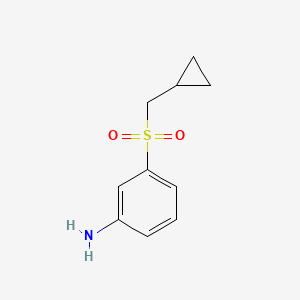
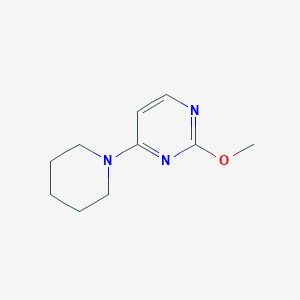
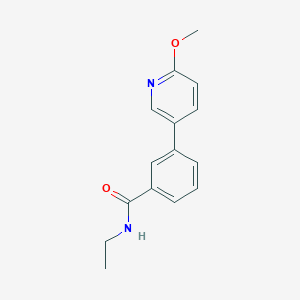
![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)
